2-methyl-3-phenylsulfanyl-1H-indole
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Overview
Description
2-methyl-3-phenylsulfanyl-1H-indole is a chemical compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of an indole core with a methyl group at the second position and a phenylsulfanyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-phenylsulfanyl-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 2-methylindole with phenylsulfenyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-phenylsulfanyl-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding 2-methylindole.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-methylindole.
Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.
Scientific Research Applications
2-methyl-3-phenylsulfanyl-1H-indole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-3-phenylsulfanyl-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2-methylindole: Lacks the phenylsulfanyl group, resulting in different chemical and biological properties.
3-phenylsulfanylindole: Lacks the methyl group at the second position, affecting its reactivity and biological activity.
2-methyl-3-phenylindole: Lacks the sulfanyl group, leading to different chemical behavior and applications.
Uniqueness
2-methyl-3-phenylsulfanyl-1H-indole is unique due to the presence of both the methyl and phenylsulfanyl groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H13NS |
---|---|
Molecular Weight |
239.3 g/mol |
IUPAC Name |
2-methyl-3-phenylsulfanyl-1H-indole |
InChI |
InChI=1S/C15H13NS/c1-11-15(17-12-7-3-2-4-8-12)13-9-5-6-10-14(13)16-11/h2-10,16H,1H3 |
InChI Key |
XIOLLGNEJMLTKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SC3=CC=CC=C3 |
Origin of Product |
United States |
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